Cas no 82746-83-6 (2-((2-Methylpropyl)thio)-N-((5-phenyl-1H-tetrazol-1-yl)methyl)-6-benzo thiazolamine)

2-((2-Methylpropyl)thio)-N-((5-phenyl-1H-tetrazol-1-yl)methyl)-6-benzo thiazolamine structure
82746-83-6 structure
Product name:2-((2-Methylpropyl)thio)-N-((5-phenyl-1H-tetrazol-1-yl)methyl)-6-benzo thiazolamine
CAS No:82746-83-6
MF:C19H20N6S2
MW:396.532299995422
CID:988126
PubChem ID:54905

2-((2-Methylpropyl)thio)-N-((5-phenyl-1H-tetrazol-1-yl)methyl)-6-benzo thiazolamine Chemical and Physical Properties

Names and Identifiers

    • 2-((2-Methylpropyl)thio)-N-((5-phenyl-1H-tetrazol-1-yl)methyl)-6-benzo thiazolamine
    • 2-(2-methylpropylsulfanyl)-N-[(5-phenyltetrazol-1-yl)methyl]-1,3-benzothiazol-6-amine
    • 2-((2-Methylpropyl)thio)-N-((5-phenyl-1H-tetrazol-1-yl)methyl)-6-benzothiazolamine
    • 6-Benzothiazolamine, 2-((2-methylpropyl)thio)-N-((5-phenyl-1H-tetrazol-1-yl)methyl)-
    • DTXSID90231982
    • 82746-83-6
    • Inchi: InChI=1S/C19H20N6S2/c1-13(2)11-26-19-21-16-9-8-15(10-17(16)27-19)20-12-25-18(22-23-24-25)14-6-4-3-5-7-14/h3-10,13,20H,11-12H2,1-2H3
    • InChI Key: AUGBURTXABTMIJ-UHFFFAOYSA-N
    • SMILES: CC(C)CSC1=NC2=C(S1)C=C(C=C2)NCN3C(=NN=N3)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 396.11908701g/mol
  • Monoisotopic Mass: 396.11908701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 122Ų

2-((2-Methylpropyl)thio)-N-((5-phenyl-1H-tetrazol-1-yl)methyl)-6-benzo thiazolamine Related Literature

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